4-(3,5-dimethyl-1-benzofuran-2-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Overview
Description
4-(3,5-dimethyl-1-benzofuran-2-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C16H17N3O and its molecular weight is 267.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.137162174 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Design and Synthesis of Selective Inhibitors
Compounds with imidazole scaffolds, similar to the core structure of interest, are noted for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is pivotal in proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds highlight their potential in targeting specific biochemical pathways, offering a foundation for developing novel therapeutic agents with minimized side effects (Scior et al., 2011).
Heterocyclic Chemistry and Complex Formation
Research on the chemistry and properties of compounds containing benzimidazole and benzthiazole structures, akin to parts of the compound , underscores the diverse chemical behavior and the ability of these molecules to form complex compounds. These properties are crucial for developing new materials with specific magnetic, spectroscopic, or biological activities (Boča et al., 2011).
Optical Sensors and Biological Applications
Pyrimidine derivatives, which share similarities with the compound of interest, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This makes them suitable for developing optical sensors, in addition to their range of biological and medicinal applications (Jindal & Kaur, 2021).
Antimicrobial and Antibacterial Agents
Imidazopyridine-based derivatives demonstrate significant pharmacological activities, including antimicrobial and antibacterial properties. The exploration of these compounds provides a pathway for the development of new antibacterial agents to combat multi-drug-resistant infections, highlighting the critical role of structural innovation in addressing contemporary healthcare challenges (Sanapalli et al., 2022).
Optoelectronic Materials
The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has been shown to create novel materials for optoelectronic applications. These compounds, by virtue of their electronic properties, can be used in the development of organic light-emitting diodes (OLEDs), highlighting the intersection of organic chemistry and material science (Lipunova et al., 2018).
Properties
IUPAC Name |
4-(3,5-dimethyl-1-benzofuran-2-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-9-3-4-13-11(7-9)10(2)16(20-13)15-14-12(5-6-17-15)18-8-19-14/h3-4,7-8,15,17H,5-6H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZFSQPTFOTLMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C3C4=C(CCN3)NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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